

3-Bromobenzamidine Hydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *3-Bromobenzamidine hydrochloride*

Cat. No.: *B101722*

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This technical guide provides an in-depth overview of the physical properties of **3-Bromobenzamidine hydrochloride**, a versatile serine protease inhibitor and valuable building block in synthetic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of key data, experimental protocols, and relevant biological and chemical pathways.

Core Physical Properties

3-Bromobenzamidine hydrochloride is a white to light yellow crystalline solid.^[1] It is a brominated derivative of benzamidine, a class of compounds known for their interaction with serine proteases.^{[2][3]} The hydrochloride salt form enhances its stability and solubility in aqueous solutions, facilitating its use in biological assays and as a reagent in organic synthesis.^{[2][3]}

A summary of its key physical and chemical properties is presented in the table below.

Property	Value	Source
CAS Number	16796-52-4	[1][2][4]
Molecular Formula	C ₇ H ₇ BrN ₂ ·HCl	[2]
Molecular Weight	235.51 g/mol	[1][2][4]
Appearance	White to light yellow solid/powder	[1][2]
Melting Point	129-131 °C	[4]
Purity	≥95% (HPLC)	[2]
Storage Conditions	0-8 °C	[2]

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are standard procedures applicable to crystalline organic compounds like **3-Bromobenzamidine hydrochloride**.

Melting Point Determination (Capillary Method)

The melting point of **3-Bromobenzamidine hydrochloride** can be determined using a standard capillary melting point apparatus.

Methodology:

- **Sample Preparation:** A small amount of the dry, finely powdered **3-Bromobenzamidine hydrochloride** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in the heating block of the melting point apparatus.
- **Heating:** The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.

- Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Solubility Determination (Shake-Flask Method)

The solubility of **3-Bromobenzamidine hydrochloride** in various solvents can be quantitatively determined using the shake-flask method.

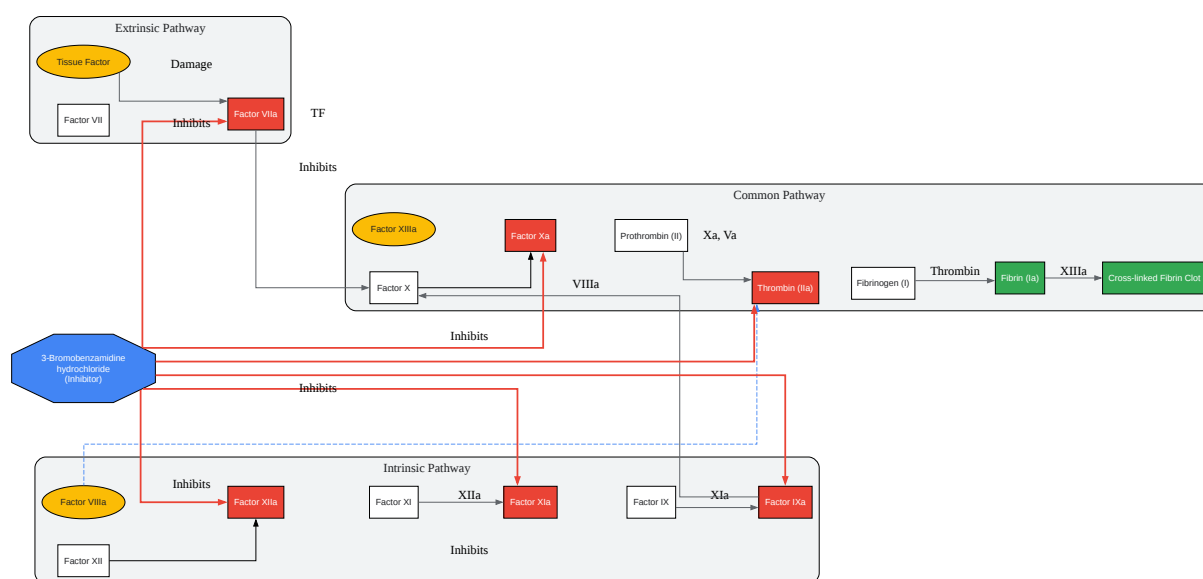
Methodology:

- Sample Preparation: An excess amount of **3-Bromobenzamidine hydrochloride** is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.
- Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The saturated solution is allowed to stand, and the undissolved solid is separated by centrifugation or filtration.
- Analysis: The concentration of **3-Bromobenzamidine hydrochloride** in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The solubility is then expressed in units such as mg/mL or g/100mL.

Biological Context: Inhibition of Serine Protease Pathways

Benzamidine and its derivatives are well-established inhibitors of serine proteases. These enzymes play a crucial role in numerous physiological processes, including the blood coagulation cascade. The amidine group of benzamidine mimics the side chain of arginine and can form a stable complex with the active site of serine proteases, thereby inhibiting their enzymatic activity.

The following diagram illustrates the blood coagulation cascade, a key pathway involving multiple serine proteases that could be targeted by inhibitors like **3-Bromobenzamidine hydrochloride**.



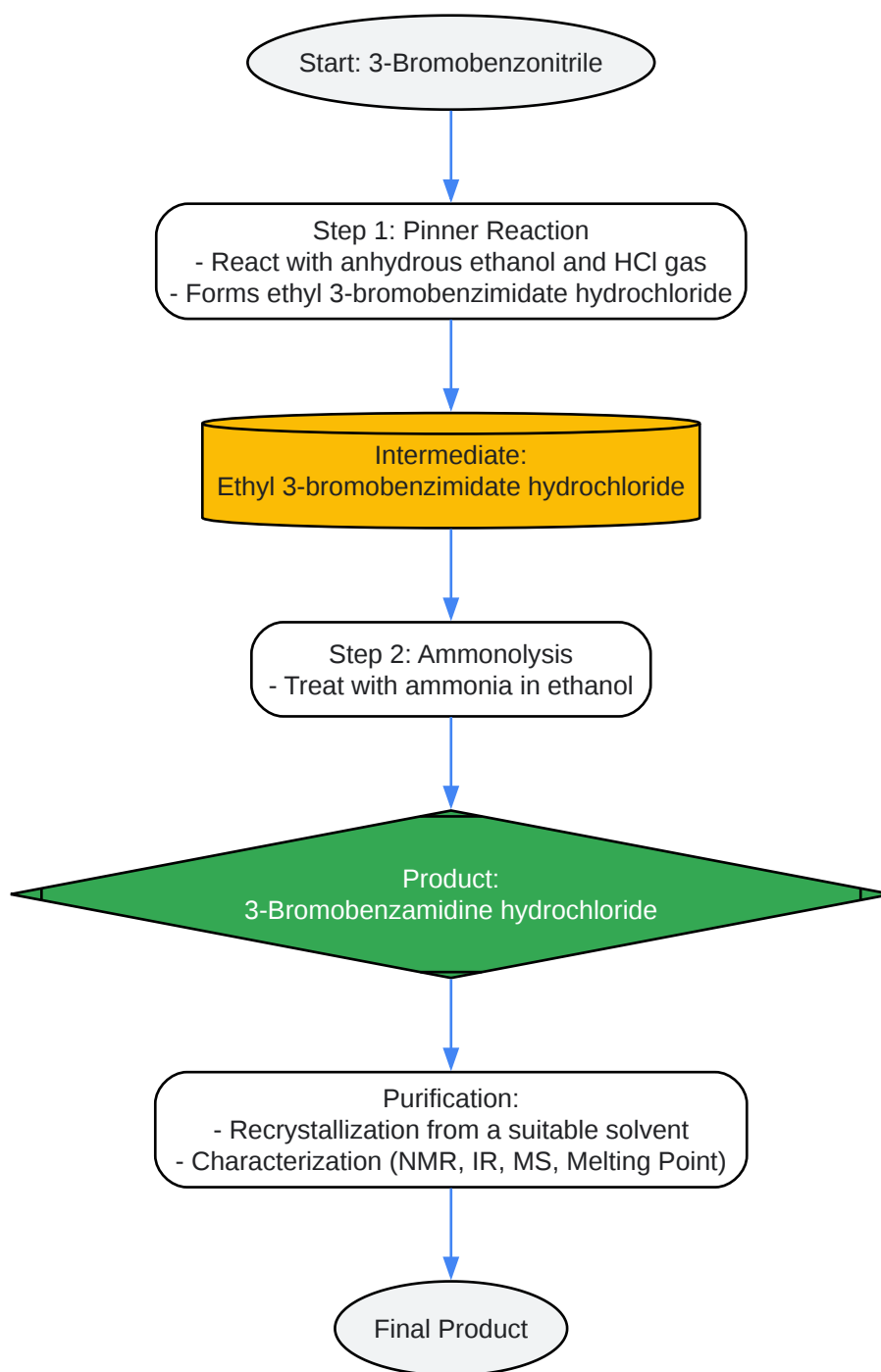
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Caption: The blood coagulation cascade, highlighting potential points of inhibition by **3-Bromobenzamidine hydrochloride**.

Synthetic Chemistry Context

3-Bromobenzamidine hydrochloride is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The bromo-substituent provides a reactive handle for various cross-coupling reactions, while the amidine group can be a key pharmacophore or be further modified.

The following diagram outlines a general experimental workflow for the synthesis of **3-Bromobenzamidine hydrochloride** from 3-bromobenzonitrile.



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